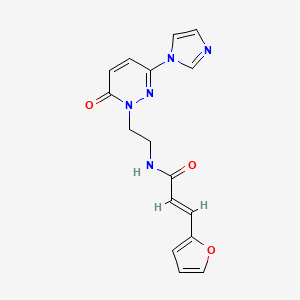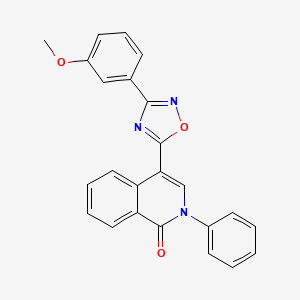
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a phenylisoquinolinone structure. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and phenylisoquinolinone structure would contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable under a variety of conditions, but could potentially be opened under strongly acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could increase its stability and resistance to degradation, while the methoxyphenyl group could influence its solubility in different solvents .科学的研究の応用
Antibacterial and Antifungal Activities
Derivatives of the mentioned compound have shown significant antibacterial and antifungal activities. For instance, a study by Sirgamalla and Boda (2019) on novel derivatives highlighted their potent activities against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. These compounds were synthesized using conventional methods and evaluated for their antimicrobial properties, showing promising results compared to standard drugs like Ciprofloxacin and Voriconazole (Sirgamalla & Boda, 2019).
Thermo-physical Properties
Another study focused on the thermo-physical characterization of 1,3,4-oxadiazole derivatives in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF). This research determined various thermodynamic parameters and analyzed the impact of structural modifications on Gibbs energy, enthalpy, and entropy of activation, providing valuable insights into the solvent effects and structural influences on these derivatives (Godhani et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities. Some compounds in this series were found to possess good or moderate activities against test microorganisms, indicating the broad applicability of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Electroluminescence Behaviour
Research on isoquinoline π-conjugated imidazole derivatives has shown that these compounds exhibit highly fluorescent and electroluminescent properties. Such characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), where they can be used as emitting layers for achieving specific color emissions, including "pure" white light, which is crucial for lighting and display technologies (Nagarajan et al., 2014).
Cytotoxic Activity Against Human Cancer Cells
Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties have been evaluated for their cytotoxic activity against normal and cancer cell lines. The study found that certain derivatives showed moderate to high cytotoxic activity, with promising compounds identified based on their IC50 values and selectivity indexes. This suggests their potential use in cancer therapy research (Valderrama et al., 2016).
作用機序
Safety and Hazards
As with any chemical compound, handling “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards and recommended handling procedures .
将来の方向性
特性
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-18-11-7-8-16(14-18)22-25-23(30-26-22)21-15-27(17-9-3-2-4-10-17)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHEPYHBMKNFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

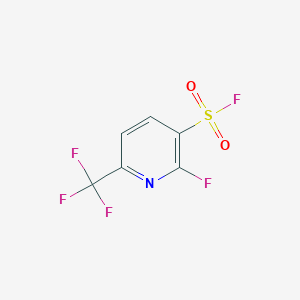
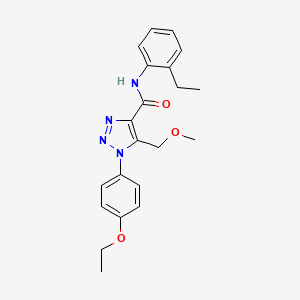


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
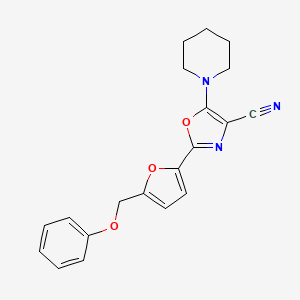
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
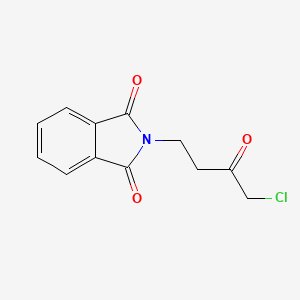
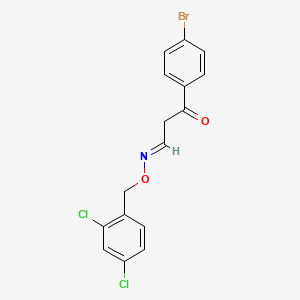
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)
![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
